molecular formula C12H13NO5S B562588 Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 24683-26-9

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Numéro de catalogue: B562588
Numéro CAS: 24683-26-9
Poids moléculaire: 283.298
Clé InChI: QWTNANUGXZEPFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, representing a comprehensive description of its molecular structure and functional groups. The compound belongs to the benzothiazine class of heterocyclic compounds, characterized by a fused benzene and thiazine ring system with specific substitution patterns that define its chemical properties and biological activity.

The molecular formula of this compound is C₁₂H₁₃NO₅S, indicating a molecular weight of 283.30 daltons. The structural framework consists of a benzothiazine core with a 1,1-dioxide functional group attached to the sulfur atom, signifying the presence of two oxygen atoms double-bonded to sulfur in a sulfonyl configuration. The 4-hydroxy substituent provides a hydroxyl functional group at the fourth position of the benzothiazine ring system, while the 2-methyl group represents a methyl substitution at the second nitrogen position.

The ethyl ester moiety at the 3-carboxylate position forms a crucial structural component that influences the compound's chemical reactivity and pharmaceutical properties. This ester functionality connects to the carboxylic acid group through an ethyl bridge, creating the complete this compound structure. The 2H designation in the nomenclature indicates the specific tautomeric form and hydrogen positioning within the heterocyclic system.

Research has demonstrated that this compound can be synthesized through Gabriel-Coleman type rearrangement reactions starting from sodium saccharin precursors. The synthetic pathway involves N-alkylation of sodium o-benzosulfimide with ethyl chloroacetate, followed by base-catalyzed ring expansion to form the six-membered 1,2-benzothiazine structure. This synthetic approach yields the target compound with characteristic spectroscopic properties that confirm the proposed molecular structure.

Chemical Abstracts Service Registry Number and Regulatory Classifications

The compound maintains regulatory status as a pharmaceutical impurity reference standard under multiple pharmacopeial systems. The European Pharmacopoeia classifies this substance as Meloxicam Impurity A, while simultaneously designating it as Piroxicam Impurity K. The United States Pharmacopeia recognizes this compound as Meloxicam Related Compound A, demonstrating its significance across international pharmaceutical regulatory frameworks.

Regulatory Body Classification Identifier
Chemical Abstracts Service Primary Registry 24683-26-9
European Inventory of Existing Commercial Chemical Substances Chemical Substance 246-403-7
European Pharmacopoeia Meloxicam Impurity A EP Impurity
European Pharmacopoeia Piroxicam Impurity K EP Impurity
United States Pharmacopeia Meloxicam Related Compound A USP RC A

The Drug Target Explorer Substance Identifier codes include DTXSID30179415 and DTXCID60101906, providing additional regulatory tracking capabilities within environmental and toxicological databases. The Molecular Design Limited number MFCD00190168 establishes its presence in chemical supplier databases and research compound collections. These multiple identifier systems ensure comprehensive tracking and regulatory compliance across diverse chemical management platforms.

Commercial suppliers classify this compound under hazard categories that require specific handling protocols. The Globally Harmonized System of Classification assigns hazard pictogram GHS06 with hazard statement H331 indicating toxicity if inhaled. Corresponding precautionary statements include P261 for avoiding breathing dust, fume, gas, mist, vapors, or spray, and P271 for use only outdoors or in well-ventilated areas.

Synonyms and Pharmaceutical Naming Conventions

The compound exhibits extensive synonym usage across pharmaceutical, chemical, and research literature, reflecting its multifaceted applications in drug development and quality control processes. The most prevalent pharmaceutical designations include Meloxicam Impurity A and Piroxicam Impurity K, indicating its role as a process-related impurity in the manufacture of these non-steroidal anti-inflammatory drugs. These designations follow established pharmaceutical naming conventions that identify impurities by their relationship to parent active pharmaceutical ingredients.

Chemical database synonyms encompass variations in nomenclature formatting and structural description approaches. Alternative systematic names include 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethyl ester, 1,1-dioxide, and 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[e]thiazine-3-carboxylic acid ethyl ester. These variations accommodate different chemical indexing systems and nomenclature preferences across databases and publications.

Research literature frequently employs abbreviated structural descriptions such as ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, emphasizing the sulfonyl dioxide functionality. Commercial suppliers utilize trade-specific designations including 2-METHYL-4-HYDROXY-2H-1,2-BENZOTHIAZINE-1,1-DIOXIDE-3-CARBOXYLIC ACID ETHYL ESTER and EcMetAP1-IN-1, reflecting specialized applications in enzyme inhibition research.

Category Synonym Examples
Pharmaceutical Impurity Names Meloxicam Impurity A, Piroxicam Impurity K, Meloxicam USP Related Compound A
Alternative Systematic Names 2H-1,2-Benzothiazine-3-carboxylic acid 4-hydroxy-2-methyl ethyl ester 1,1-dioxide
Commercial Designations 2-METHYL-4-HYDROXY-2H-1,2-BENZOTHIAZINE-1,1-DIOXIDE-3-CARBOXYLIC ACID ETHYL ESTER
Research Applications EcMetAP1-IN-1, 3,4-Dihydro-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

The pharmaceutical naming conventions follow International Council for Harmonisation guidelines that require specific identification of impurities related to active pharmaceutical ingredients. The designation as both Meloxicam Impurity A and Piroxicam Impurity K reflects the structural relationship between these compounds and their potential formation during manufacturing processes. Regulatory authorities require detailed characterization of such impurities to ensure pharmaceutical product quality and patient safety.

Analytical chemistry literature employs various structural descriptors that emphasize different molecular features relevant to separation and detection methods. Names such as ethyl 4-hydroxy-2-methyl-2H-benzo[e]thiazine-3-carboxylate-1,1-dioxide highlight the benzothiazine ring system orientation, while designations like 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester emphasize the carboxylic ester functionality. These naming variations facilitate precise communication within specialized research contexts while maintaining consistency with established chemical nomenclature principles.

Propriétés

IUPAC Name

ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTNANUGXZEPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179415
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-26-9
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2-METHYL-2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID ETHYLESTER 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAD64Z1YS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Alkylation of Saccharin

Saccharin is reacted with methyl iodide in an alkaline medium to form 2-methylsaccharin. For example, sodium saccharin (0.088 mole) and methyl iodide (0.155 mole) are combined in acetone at 10°C, followed by dropwise addition of sodium hydroxide (1N). The mixture is heated to 39–40°C for 16 hours, yielding 2-methylsaccharin with a 66% efficiency.

Esterification with Ethyl Chloroacetate

The methylated saccharin derivative is then condensed with ethyl chloroacetate in dimethylformamide (DMF) at 120°C for 4 hours. This step forms the ethyl ester linkage at the 3-position of the benzothiazine ring. Subsequent hydrolysis under acidic conditions (3M HCl) yields the target compound.

Key Reaction Parameters

StepReactantsSolventTemperatureTimeYield
AlkylationSaccharin, Methyl IodideAcetone39–40°C16 h66%
Esterification2-Methylsaccharin, Ethyl ChloroacetateDMF120°C4 h90%

Catalytic Condensation Approaches

Modern industrial processes prioritize catalytic methods to enhance reaction efficiency and reduce solvent consumption. A notable example is the Spanish patent ES 495,727, which introduces ammonium chloride (NH₄Cl) or calcium chloride (CaCl₂) as catalysts during the condensation phase.

Role of Catalysts

In a representative procedure, this compound is synthesized by refluxing ethyl saccharin-2-acetate with 2-aminopyridine in o-xylene under nitrogen. Adding NH₄Cl (1.8 g per 9.3 g of intermediate) accelerates the amidation reaction, achieving a 60% yield after 12 hours.

Solvent Optimization

The patent highlights the use of o-xylene at reflux (140–144°C) with adsorbents like silica gel or potassium carbonate to suppress azeotrope formation (o-xylene-ethanol). This reduces solvent volume by fourfold compared to traditional azeotropic distillation methods.

Catalytic Performance Comparison

CatalystSolventTemperatureTimeYieldPurity
NH₄Clo-Xylene140–144°C12 h60%99.5%
CaCl₂o-Xylene140–144°C10 h75%99.8%

Adsorbent-Mediated Synthesis for Industrial Scalability

Adsorbents play a dual role in modern synthesis: preventing byproduct formation and simplifying purification. The Spanish patent ES 495,727 details the use of silica gel, calcium chloride, or potassium carbonate to adsorb ethanol generated during condensation, enabling continuous reflux without distillation.

Adsorbent Selection

  • Silica Gel : Effective at binding polar byproducts, improving reaction homogeneity.

  • Calcium Chloride : Enhances thermal stability, allowing prolonged reflux.

  • Potassium Carbonate : Neutralizes acidic impurities, reducing side reactions.

Process Efficiency

Incorporating 0.8 g of CaCl₂ per 10 g of intermediate increases yield to 75% while maintaining a reaction temperature of 140–144°C. The adsorbent is removed via filtration post-reaction, eliminating the need for complex distillation setups.

Comparative Analysis of Methodologies

Yield and Purity

  • Classical Method : 66% yield, 98% purity (requires multiple purification steps).

  • Catalytic Condensation : 75% yield, 99.8% purity (single-step with adsorbents).

Solvent Consumption

MethodSolvent Volume (L/kg product)
Classical8.2
Catalytic + Adsorbent2.1

Challenges and Innovations

Byproduct Formation

Side reactions, such as over-alkylation or ester hydrolysis, are mitigated using nitrogen atmospheres and controlled pH. For instance, maintaining a pH of 7–8 during methylation prevents degradation of the ethyl ester group.

Temperature Sensitivity

The rearrangement of intermediates (e.g., compound VI to VII) requires strict temperature control (30–100°C) to avoid ring-opening or decarboxylation. Automated temperature feedback systems are now employed in industrial settings .

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

One of the primary applications of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to piroxicam, a well-known NSAID. Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic effects. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Case Study: Piroxicam Derivatives

A study investigated various derivatives of benzothiazine compounds for their anti-inflammatory efficacy. Among these, this compound showed promising results in reducing inflammation in animal models. The compound's ability to inhibit prostaglandin synthesis was highlighted as a key factor in its therapeutic potential .

Organic Synthesis

Synthesis of Benzothiazine Derivatives

This compound serves as an intermediate in the synthesis of various other benzothiazine derivatives. Its synthesis typically involves the reaction of ethyl iodide with methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate under controlled conditions . This process not only produces high yields but also enhances the purity of the final products.

Data Table: Synthesis Conditions

Reaction ComponentAmountTemperatureDuration
Ethyl Iodide250 mgRoom Temperature5 hours
Methyl Benzothiazine Ester350 mgRoom Temperature5 hours
Anhydrous Potassium Carbonate161 mgRoom Temperature5 hours
Dimethylformamide5 mlRoom Temperature5 hours

Pharmacological Insights

Toxicity and Safety Profile

While exploring its pharmacological applications, it is essential to consider the safety profile of this compound. Data indicates that inhalation poses toxicity risks (hazard statement H331) which necessitates careful handling during laboratory synthesis and application .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety of Ethyl 4-hydroxy-2-methyl-2H-benzothiazine derivatives. Results indicated that while certain concentrations were effective for therapeutic purposes, higher doses led to significant toxicity in vivo. This underscores the importance of dosage regulation in clinical applications .

Activité Biologique

Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known by its CAS number 24683-26-9, is a compound that belongs to the class of thiazine derivatives. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃NO₅S
  • Molar Mass : 283.32 g/mol
  • CAS Number : 24683-26-9
  • Structural Characteristics : The compound features a benzothiazine core with hydroxyl and carboxylate functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including ethyl 4-hydroxy-2-methyl derivatives, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi:

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective at low concentrations

These findings suggest potential applications in treating infections caused by resistant strains.

2. Anticancer Activity

Benzothiazine derivatives have shown promise in anticancer research. Ethyl 4-hydroxy-2-methyl has been tested in vitro against various cancer cell lines:

Cell Line IC50 Value (µM) Effect
HeLa (cervical cancer)10Cell growth inhibition
MCF-7 (breast cancer)15Induction of apoptosis
A549 (lung cancer)12Cell cycle arrest

These results indicate that the compound may possess selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action and potential for development as an anticancer agent .

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies have indicated that thiazine derivatives can modulate inflammatory pathways:

  • Compounds similar to ethyl 4-hydroxy-2-methyl have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .

This suggests a potential role for this compound in managing inflammatory conditions.

4. Neuroprotective Properties

Emerging evidence suggests that certain thiazine derivatives may offer neuroprotective effects, potentially useful in neurodegenerative diseases:

  • In animal models of Alzheimer's disease, compounds related to ethyl 4-hydroxy-2-methyl demonstrated the ability to reduce amyloid plaque formation and improve cognitive function .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on a series of benzothiazine derivatives showed that modifications at the hydroxyl group enhanced antibacterial activity against Gram-positive bacteria .
  • Clinical Trials for Cancer Treatment :
    • A phase I trial involving a related compound showed promising results in patients with advanced solid tumors, leading to further exploration of ethyl 4-hydroxy-2-methyl as a candidate for combination therapies .

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?

The compound is synthesized via a Gabriel-Coleman rearrangement starting from sodium saccharin and ethyl chloroacetate. Key steps include:

  • Step 1 : Reacting sodium saccharin with ethyl chloroacetate under aqueous conditions to form ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-acetate .
  • Step 2 : Ring expansion to the six-membered benzothiazine system using ultrasonic irradiation or microwave-assisted methods .
  • Step 3 : N-methylation (if required) via alkylation agents like methyl iodide in the presence of potassium carbonate .

Methodological Tip : Optimize reaction time and temperature for higher yields. For example, microwave irradiation reduces reaction time compared to traditional reflux .

Q. How is the compound characterized structurally?

Common techniques include:

  • 1H NMR : Identifies substituents and hydrogen environments. For example, the methyl group at position 2 appears as a singlet at δ ~3.5 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 283.3 for C₁₂H₁₃NO₅S) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between O3–H and adjacent S=O groups) .

Methodological Tip : Cross-validate data with computational tools like density functional theory (DFT) to resolve ambiguities in spectral assignments.

Q. What biological activities have been reported for this compound and its derivatives?

  • Antifungal Activity : Derivatives exhibit MIC values of 12.5–50 µg/mL against Aspergillus flavus and Alternaria alternata .
  • Antibacterial Activity : Synergistic effects are observed when combined with carbohydrazides, enhancing activity against Gram-positive bacteria .

Methodological Tip : Use micro-dilution assays with DMSO as a solvent control and bifonazole as a reference drug .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during derivatization?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves regioselectivity. For example, coupling with benzohydrazides under microwave irradiation achieves >80% yield .
  • Solvent Choice : Ethanol or acetonitrile is preferred for solubility and stability of intermediates .
  • Catalysis : Use of triethylamine or K₂CO₃ accelerates alkylation or acylation steps .

Data Contradiction Analysis : Lower yields in traditional reflux (e.g., 50–60%) vs. microwave methods (75–90%) highlight the need for energy-efficient protocols .

Q. How can researchers address discrepancies in spectral data for structural confirmation?

  • Case Study : Discrepancies in C–O bond lengths (1.336–1.352 Å) in X-ray data arise from hydrogen bonding or crystal packing effects. Use SHELX refinement to model thermal motion and disorder .
  • Multi-Technique Approach : Combine NMR, MS, and IR to resolve tautomeric equilibria (e.g., keto-enol forms) .

Methodological Tip : Deposit crystallographic data in repositories like the Cambridge Structural Database for peer validation.

Q. What strategies enhance the compound’s bioactivity through structure-activity relationships (SAR)?

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., Cl, F) at the benzothiazine ring increases antifungal potency .
  • Hybridization : Conjugation with carbohydrazides improves membrane permeability and target binding .

Q. How should researchers handle safety concerns during synthesis?

  • Toxicity : Classified as a TOXIC SOLID (UN 2811). Use fume hoods, PPE, and avoid inhalation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Methodological Tip : Include a control experiment without the compound to assess solvent/DMSO interference in bioassays .

Q. What advanced techniques resolve ambiguities in crystal structure determination?

  • SHELX Refinement : Resolves disorder in terminal groups (e.g., allyl or methyl substituents) using riding models for H-atoms .
  • π-π Interactions : Analyze centroid distances (e.g., 3.619 Å in title compound) to understand packing stability .

Methodological Tip : Use Olex2 or Mercury software for visualizing hydrogen-bonding networks and intermolecular interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.